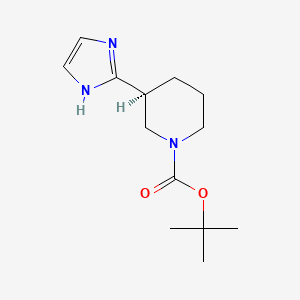![molecular formula C25H32F12N4O9 B8220443 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid](/img/structure/B8220443.png)
2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid is a complex organic compound with the empirical formula C17H28N4O and a molecular weight of 304.43 g/mol . This compound is known for its unique structure, which includes a methoxy group, a piperazine ring, and a piperidine ring, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-Benzenamine involves multiple steps. One common method includes the N-alkylation of 4-methylpiperazine with 1-chloro-4-(2-methoxyphenyl)piperidine under basic conditions . The reaction typically uses an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and a base like sodium carbonate or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-Benzenamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-Benzenamine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving receptor binding and signal transduction pathways.
Medicine: As a potential therapeutic agent for targeting specific receptors or enzymes.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-Benzenamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-4-methylphenol: Known for its use in treating inflammatory diseases.
2-methoxy-4-(N-(4-(1-naphthylmethyl)-1-piperazinyl)ethanimidoyl)phenol: Used in medicinal chemistry for its unique binding properties.
Uniqueness
2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-Benzenamine stands out due to its dual piperazine and piperidine rings, which provide unique binding and reactivity properties. This makes it a versatile compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.4C2HF3O2/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2;4*3-2(4,5)1(6)7/h3-4,13-14H,5-12,18H2,1-2H3;4*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPCUHOUHURBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F12N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B8220361.png)
![[(1R)-2,2-difluorocyclobutyl]methanamine;hydrochloride](/img/structure/B8220365.png)
![methyl (1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B8220373.png)



![tert-butyl N-[[(3R)-1-benzyl-3-methylpyrrolidin-3-yl]methyl]carbamate](/img/structure/B8220405.png)

![tert-butyl N-[[(3R)-3-aminooxolan-3-yl]methyl]carbamate](/img/structure/B8220413.png)
![(7R)-7-fluoro-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B8220426.png)
![2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]acetic acid;hydrochloride](/img/structure/B8220439.png)
![tert-butyl (5R)-5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8220446.png)
![(9aS)-2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;dihydrochloride](/img/structure/B8220448.png)

